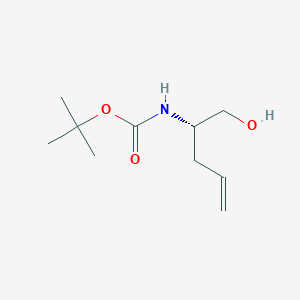

tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h5,8,12H,1,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDSMVSRKFOYMR-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC=C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate?

An In-Depth Technical Guide to tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate: A Cornerstone Chiral Building Block in Modern Pharmaceutical Synthesis

Abstract

This guide provides a comprehensive technical overview of this compound, a pivotal chiral building block in contemporary organic and medicinal chemistry. Known by several synonyms, including (S)-N-Boc-2-aminopent-4-en-1-ol, this molecule's value is derived from its unique combination of functionalities: a defined (S)-stereocenter, an acid-labile Boc-protected amine, a primary alcohol, and a terminal alkene. These features make it an exceptionally versatile intermediate for the asymmetric synthesis of complex molecular architectures. We will explore its fundamental properties, detail robust synthetic methodologies, and illuminate its critical applications in the development of high-impact therapeutics, particularly in the fields of antiviral and oncology drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.

Part 1: The Strategic Importance of Chirality and this compound

In the landscape of pharmaceutical development, stereochemical precision is not a luxury but a necessity. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with enantiomers—non-superimposable mirror-image molecules. This specificity dictates that often only one enantiomer of a drug molecule will exhibit the desired therapeutic effect, while the other may be inactive or, in some cases, cause harmful side effects. Consequently, the ability to control the three-dimensional arrangement of atoms during synthesis is paramount.[1]

This is where the concept of the "chiral building block" becomes central to modern drug discovery.[][3] These are enantiomerically pure molecules that serve as foundational starting materials, allowing chemists to construct complex, stereochemically defined targets with greater efficiency and predictability, thereby avoiding difficult and costly resolution steps later in the synthesis.[1][4]

This compound (Figure 1) has emerged as a preeminent example of such a building block. Its structure is a masterclass in synthetic utility:

-

The (S)-Stereocenter: This chiral center provides the foundational stereochemical information that is transferred to the final target molecule, ensuring the correct biological activity.[5]

-

The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust, acid-labile protecting group for the amine.[6] It renders the nitrogen nucleophile inert during subsequent reaction steps where it might otherwise interfere, yet it can be removed under mild acidic conditions that typically do not affect other functional groups.

-

The Primary Alcohol (-CH₂OH): This hydroxyl group is a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification or etherification reactions.

-

The Terminal Alkene (-CH=CH₂): The vinyl group is arguably one of its most powerful features. It is a key substrate for a wide range of transformations, most notably olefin metathesis reactions for the construction of complex macrocycles and Heck couplings for carbon-carbon bond formation.[6][7]

This strategic combination of functionalities in a single, optically pure molecule makes it an indispensable tool for constructing the complex scaffolds of modern pharmaceuticals.

Part 2: Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a compound's physical and chemical properties is essential for its effective use in synthesis. The key identifiers and computed properties for this compound are summarized in Table 1.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | [8] |

| CAS Number | 116613-81-1 | [5][8][9][10] |

| Molecular Formula | C₁₀H₁₉NO₃ | [5][8][9] |

| Molecular Weight | 201.26 g/mol | [8][9][10] |

| Appearance | White to off-white solid or oil | - |

| Boiling Point (Predicted) | 323.9 ± 35.0 °C | [5][9] |

| Density (Predicted) | 1.011 ± 0.06 g/cm³ | [5][9] |

| Storage | 4°C, under inert atmosphere | [10] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the building block. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative. Based on reported data, a typical spectrum in CDCl₃ would exhibit the following key signals.[11]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.72-5.83 (m, 1H): This multiplet corresponds to the internal proton of the vinyl group (-CH =CH₂).

-

δ 5.08-5.13 (m, 2H): These signals represent the two terminal protons of the vinyl group (-CH=CH₂ ).

-

δ 4.74 (br, 1H): A broad signal attributed to the carbamate N-H .

-

δ 3.57-3.67 (m, 3H): This complex multiplet contains the signals for the chiral center proton (-CH -NHBoc) and the two diastereotopic protons of the primary alcohol (-CH₂ OH).

-

δ 2.76 (br, 1H): A broad signal for the hydroxyl proton (-OH ).

-

δ 2.21-2.32 (m, 2H): This multiplet corresponds to the two protons of the allylic methylene group (-CH₂ -CH=CH₂).

-

δ 1.43 (s, 9H): The characteristic sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.

-

This signature spectrum provides a reliable method for verifying the structural integrity of the compound before its use in a synthetic sequence.

Part 3: Synthesis and Mechanistic Considerations

The reliable and scalable synthesis of enantiomerically pure building blocks is a cornerstone of process chemistry. While several routes exist, a common strategy involves the stereocontrolled modification of a chiral precursor derived from the amino acid pool. A representative industrial-scale synthesis is outlined in a patent, which employs a multi-step approach designed for safety and scalability.[11]

General Synthetic Workflow

The overall strategy involves starting with a protected glycine derivative, introducing the allyl side chain via a stereocontrolled alkylation, and then unmasking and modifying the functional groups to yield the final product.

Caption: Generalized synthetic workflow for the target chiral building block.

Exemplary Step-by-Step Protocol

The following protocol is an illustrative adaptation based on established chemical principles and patent literature.[11]

Step 1: Asymmetric Alkylation of a Glycine Equivalent

-

System Setup: A multi-neck, round-bottom flask is flame-dried under vacuum and backfilled with argon. Anhydrous tetrahydrofuran (THF) is added via cannula.

-

Base Addition: The flask is cooled to -78 °C in a dry ice/acetone bath. Lithium diisopropylamide (LDA) is added dropwise to the solution containing a chiral glycine equivalent (e.g., one bearing a recoverable chiral auxiliary).

-

Causality: LDA is a strong, non-nucleophilic base ideal for generating enolates. The low temperature is critical to prevent side reactions and maintain stereochemical control.

-

-

Alkylation: Allyl bromide is added dropwise to the enolate solution. The reaction is stirred at -78 °C for several hours until analysis (e.g., TLC) indicates complete consumption of the starting material.

-

Causality: The chiral auxiliary on the glycine equivalent sterically blocks one face of the enolate, directing the incoming allyl bromide to the opposite face, thus establishing the desired (S)-stereochemistry.

-

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Reductive Cleavage and Ester Reduction

-

Reduction: The crude alkylated product is dissolved in a suitable solvent like methanol and cooled to 0 °C. Sodium borohydride (NaBH₄) is added portion-wise.

-

Causality: NaBH₄ is a mild reducing agent that will reduce the ester or carboxylic acid functionality to the primary alcohol without affecting the newly installed alkene.

-

-

Workup: The reaction is quenched by the slow addition of water. The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., dichloromethane). The organic layers are combined, dried, and concentrated.

Step 3: Boc Protection

-

Reaction Setup: The crude amino alcohol is dissolved in a solvent mixture such as THF and water. A base (e.g., sodium bicarbonate) is added.

-

Boc Addition: Di-tert-butyl dicarbonate ((Boc)₂O) dissolved in THF is added to the mixture. The reaction is stirred at room temperature overnight.

-

Causality: (Boc)₂O is the standard reagent for introducing the Boc protecting group onto an amine. The reaction proceeds smoothly in the presence of a mild base to neutralize the acid byproduct.

-

-

Final Purification: The reaction mixture is concentrated, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product is purified by column chromatography on silica gel to yield this compound with high chemical and enantiomeric purity.[11]

Part 4: Core Applications in Drug Discovery and Development

The synthetic power of this building block is most evident in its application to the synthesis of complex, high-value pharmaceutical agents.

Application 1: Macrocyclic Antiviral Agents via Ring-Closing Metathesis

A significant application is in the synthesis of macrocyclic protease inhibitors for viruses like Hepatitis C (HCV).[7] Many of these drugs rely on a macrocyclic scaffold to pre-organize the molecule for optimal binding to the enzyme's active site. The vinyl group of this compound is perfectly poised for this task.

The key reaction is Ring-Closing Metathesis (RCM), a powerful transition-metal catalyzed reaction that forms cyclic olefins from acyclic dienes. The building block is incorporated into a linear peptide-like chain that has another terminal alkene. The RCM catalyst (e.g., a Grubbs catalyst) then joins the two alkene moieties to form the macrocycle.

Caption: Conceptual workflow for macrocycle synthesis using RCM.

The (S)-stereocenter of the building block is critical, as it correctly positions the side chain to fit into specific pockets (e.g., the S2 pocket of the HCV NS3/4A protease), ensuring high binding affinity and potent antiviral activity.[7]

Application 2: Stereodefined Scaffolds for Oncology Drugs

In cancer therapy, particularly with kinase inhibitors, precise stereochemistry is essential to differentiate between highly similar enzyme active sites and achieve selectivity.[7] this compound is used to introduce key stereocenters into the scaffolds of drugs like CDK4/6 inhibitors, which are used to treat certain types of breast cancer. Reports indicate that an incorrect stereoisomer can reduce tumor suppression efficacy by up to 98%, highlighting the non-negotiable need for enantiomerically pure starting materials like this one.[7]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool in the quest for safer and more effective medicines. Its carefully arranged array of functional groups provides a reliable and versatile platform for introducing chirality and for constructing complex molecular features like macrocycles. By streamlining the synthesis of stereochemically defined molecules, it accelerates the development of next-generation therapeutics in critical areas such as virology and oncology, embodying the principles of precision and efficiency that drive modern drug discovery.

References

- AiFChem. (2025, August 6). Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development.

- BOC Sciences. Precision Chiral Building Block Synthesis.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis: The Importance of Chiral Building Blocks.

-

PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. [Link]

-

LookChem. Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]

-

PW Consulting. (2025, February 23). This compound Market. [Link]

-

PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. National Center for Biotechnology Information. [Link]

- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubMed. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

Coppola, G. M. (1998). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Synthetic Communications, 28(1), 105-114. [Link]

- Google Patents. (1993). EP0559927A1 - A simplified method for the production of vinyl glycine (2-aminobut-3-enioc acid)

-

LinkedIn. (2025, June 9). This compound Unlocking Growth Potential: Analysis and Forecasts 2025-2033. [Link]

-

Afzali-Ardakani, A., & Rapoport, H. (1980). L-Vinylglycine. The Journal of Organic Chemistry, 45(24), 4817–4820. [Link]

-

Gende, A., & Henningsen, G. (2023). Carbamate Toxicity. In StatPearls. StatPearls Publishing. [Link]

-

Tella, R., & Ghosh, A. K. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(22), 9294–9317. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 3. Chiral Building Blocks- Asymmetric Synthesis| Ambeed [ambeed.com]

- 4. nbinno.com [nbinno.com]

- 5. lookchem.com [lookchem.com]

- 6. A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 8. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. chemscene.com [chemscene.com]

- 11. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

Introduction: The Strategic Importance of a Versatile Chiral Synthon

An In-Depth Technical Guide to tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate: A Chiral Building Block for Advanced Pharmaceutical Synthesis

In the landscape of modern drug discovery and development, the demand for enantiomerically pure compounds is paramount. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, where often only one enantiomer is responsible for the desired pharmacological effect while the other may be inactive or even detrimental. This reality places immense value on chiral building blocks—enantiopure molecules that serve as foundational starting materials for the synthesis of complex, stereochemically defined active pharmaceutical ingredients (APIs).[][2]

This compound (CAS No. 116613-81-1) has emerged as a particularly valuable and versatile chiral intermediate.[3][4] This bifunctional molecule, containing a Boc-protected amine, a primary alcohol, a terminal alkene, and a defined (S)-stereocenter, offers multiple strategic points for synthetic elaboration. Its utility spans from the construction of complex heterocyclic scaffolds to the precise installation of stereocenters in advanced therapeutic agents, particularly in the fields of antiviral and oncology research.[5]

This guide, intended for researchers, synthetic chemists, and drug development professionals, provides a comprehensive technical overview of this key building block. We will delve into its structural and physicochemical properties, spectroscopic signature, stereoselective synthesis, and critical applications, grounding the discussion in established scientific principles and field-proven methodologies.

Molecular Profile and Physicochemical Properties

The precise arrangement of functional groups around the chiral center is the cornerstone of the molecule's utility in asymmetric synthesis. The tert-butoxycarbonyl (Boc) group provides robust protection for the amine, which is stable to a wide range of reaction conditions but can be removed cleanly under acidic conditions. The primary hydroxyl and terminal vinyl groups serve as versatile handles for subsequent chemical transformations.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identifiers and Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl N-[(2S)-1-hydroxypent-4-en-2-yl]carbamate | [6] |

| CAS Number | 116613-81-1 | [3][7] |

| Molecular Formula | C₁₀H₁₉NO₃ | [3][6] |

| Molecular Weight | 201.26 g/mol | [3][6][7] |

| Synonyms | (S)-N-Boc-2-aminopent-4-en-1-ol; (S)-2-(Boc-amino)-4-penten-1-ol | [3][6][8] |

| SMILES | C=CCCO | [9] |

| InChIKey | ABDSMVSRKFOYMR-QMMMGPOBSA-N |[6] |

Table 2: Physicochemical Data (Predicted)

| Property | Value | Source |

|---|---|---|

| Boiling Point | 323.9 ± 35.0 °C | [3][8][10] |

| Density | 1.011 ± 0.06 g/cm³ | [3][8][10] |

| pKa | 11.98 ± 0.46 | [3][8] |

| LogP | 1.70 | [10] |

| Topological Polar Surface Area | 58.56 Ų |[9] |

Spectroscopic Characterization

Structural confirmation is critical for ensuring the quality and identity of a chiral building block. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a definitive fingerprint of the molecule.

¹H NMR (400 MHz, CDCl₃) Data: [11]

-

δ 5.72-5.83 (m, 1H): This multiplet corresponds to the vinyl proton on C4 (–CH =CH₂).

-

δ 5.08-5.13 (m, 2H): This multiplet represents the two terminal vinyl protons on C5 (–CH=CH₂ ).

-

δ 4.74 (br, 1H): A broad signal attributed to the carbamate N-H proton.

-

δ 3.57-3.67 (m, 3H): This complex multiplet contains the signals for the two diastereotopic protons on C1 (–CH₂ OH) and the proton on the chiral center, C2 (–C H(NHBoc)–).

-

δ 2.76 (br, 1H): A broad signal corresponding to the hydroxyl proton (–OH ).

-

δ 2.21-2.32 (m, 2H): This multiplet is assigned to the two allylic protons on C3 (–CH₂ –CH=CH₂).

-

δ 1.43 (s, 9H): The characteristic sharp singlet for the nine equivalent protons of the tert-butyl group (–C(CH₃ )₃) of the Boc protecting group.

The integration of these signals aligns perfectly with the number of protons in each environment, and the chemical shifts and splitting patterns are consistent with the assigned structure, confirming the molecular integrity.

Stereoselective Synthesis: A Methodological Overview

The synthesis of enantiopure this compound requires a strategy that establishes the (S)-stereocenter with high fidelity. One common and effective approach starts from an enantiopure precursor, such as a protected amino acid, thereby transferring the existing chirality to the final product.

One reported industrial method involves the reduction of Boc-protected (S)-2-amino-pent-4-enoic acid.[11] The causality here is straightforward: using a chiral pool starting material circumvents the need for complex asymmetric catalysis or chiral resolution, which can be costly and less efficient at scale.

Experimental Protocol: Reduction of (S)-N-Boc-2-aminopent-4-enoic acid

This protocol is based on synthetic routes described in the patent literature for producing tert-butyl (1-hydroxypent-4-en-2-yl) carbamate.[11]

Objective: To reduce the carboxylic acid moiety of the starting material to a primary alcohol without affecting the terminal alkene or the Boc-protecting group.

Reagents & Materials:

-

(S)-N-Boc-2-aminopent-4-enoic acid

-

Lithium aluminum hydride (LiAlH₄) or a milder reducing agent like sodium borohydride in the presence of a Lewis acid.

-

Anhydrous solvent (e.g., Tetrahydrofuran, THF)

-

Quenching agent (e.g., water, Rochelle's salt solution)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Caption: General workflow for the synthesis via reduction.

Step-by-Step Procedure:

-

Setup: A flame-dried, multi-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Dissolution: The starting material, (S)-N-Boc-2-aminopent-4-enoic acid, is dissolved in anhydrous THF under a nitrogen atmosphere.

-

Cooling: The solution is cooled to 0 °C in an ice-water bath.

-

Reduction: A solution or slurry of the reducing agent (e.g., LiAlH₄) in THF is added dropwise to the stirred solution, maintaining the temperature below 5-10 °C. The choice of a powerful reductant like LiAlH₄ is necessary to reduce the carboxylate, which is less reactive than a ketone or aldehyde.

-

Reaction Monitoring: The reaction is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by an aqueous solution of sodium hydroxide and then more water (Fieser workup), or by the addition of a saturated aqueous solution of Rochelle's salt. This step is highly exothermic and must be performed with caution to safely neutralize the excess reducing agent.

-

Extraction: The resulting slurry is filtered, and the filtrate is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: If necessary, the product can be purified by column chromatography on silica gel to afford the final compound with high purity.

Applications in Drug Development & Organic Synthesis

The true value of this compound lies in its application as a strategic intermediate. Its stereochemical purity makes it indispensable for producing enantiomerically pure APIs, where incorrect stereochemistry can lead to a dramatic loss of efficacy.[5]

Key Pharmaceutical Applications:

-

Antiviral Therapies: The compound is a critical building block in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors. The vinyl group is particularly useful for ring-closing metathesis (RCM) reactions to create the macrocyclic structures common in this class of drugs. The defined (S)-stereocenter is essential for ensuring the correct geometry for binding to the enzyme's active site.[5]

-

Oncology: It serves as an intermediate in the production of kinase inhibitors, such as those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6), which are used in certain breast cancer therapies. The stereocenter introduced by this building block is crucial for maintaining high binding affinity and, consequently, tumor suppression efficacy.[5]

-

General Asymmetric Synthesis: Beyond specific drug classes, it is a versatile precursor for a wide range of chiral molecules, including unnatural amino acids and complex alkaloids.

Caption: Strategic incorporation of the building block into a complex API.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the efficient and stereocontrolled synthesis of high-value molecules. Its combination of a stable protecting group, multiple reactive handles, and, most importantly, a fixed stereocenter makes it a powerful asset for chemists in pharmaceutical and academic research. Understanding its properties, synthesis, and strategic applications allows researchers to leverage its full potential in the creation of next-generation therapeutics and complex molecular architectures.

References

-

(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate Basic Information. (n.d.). LookChem. Retrieved January 2, 2026, from [Link]

-

Davies, S. G., & Fletcher, A. M. (2005). Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC, NIH. Retrieved January 2, 2026, from [Link]

-

Alcaraz, M. L., & Wzorek, J. (Eds.). (2022). Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley. Retrieved January 2, 2026, from [Link]

-

(S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

This compound Market Analysis. (2025). PW Consulting. Retrieved January 2, 2026, from [Link]

-

tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

-

(S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate. (n.d.). Crysdot LLC. Retrieved January 2, 2026, from [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (2022). Google Patents. (CN114805134A).

-

This compound Market Analysis. (2025). Digital Journal. Retrieved January 2, 2026, from [Link]

-

Zhang, Y., et al. (2024). Coordination Cage-Confined Chirality of Non-precious Metals for Enantioselective C–C and C–N Bond Formation. Journal of the American Chemical Society. Retrieved January 2, 2026, from [Link]

-

Ingale, A. P., et al. (2018). Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. Supporting Information. Retrieved January 2, 2026, from [Link]

-

Lo, K. M., & Jones, M. E. (1973). Carbamic acid, tert-butyl ester. Organic Syntheses. Retrieved January 2, 2026, from [Link]

-

Turel, I., & Kljun, J. (2019). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC, PubMed Central. Retrieved January 2, 2026, from [Link]

-

Kawamata, Y., et al. (2025). Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings. Nature Chemistry. Retrieved January 2, 2026, from [Link]

-

Nutter, M., et al. (2024). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics. Organic & Biomolecular Chemistry. Retrieved January 2, 2026, from [Link]

-

Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent Progress on the Stereoselective Synthesis of Cyclic Quaternary α-Amino Acids. Tetrahedron: Asymmetry. Retrieved January 2, 2026, from [Link]

-

Forró, E., & Fülöp, F. (2017). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry. Retrieved January 2, 2026, from [Link]

-

Tashenov, Y., Suleimen, Y., & Akatan, K. (2018). Stereoselective synthesis of terpinen-4-ol-based aminoalcohols. BULLETIN of the L.N. Gumilyov Eurasian National University. Retrieved January 2, 2026, from [Link]

Sources

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. lookchem.com [lookchem.com]

- 4. CAS 116613-81-1: Tert-Butyl (S)-(1-Hydroxypent-4-En-2-Yl)C… [cymitquimica.com]

- 5. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 6. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate price,buy (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate - chemicalbook [m.chemicalbook.com]

- 8. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | 116613-81-1 [amp.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. Page loading... [wap.guidechem.com]

- 11. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

A Technical Guide to (S)-N-Boc-2-aminopent-4-en-1-ol: Properties, Synthesis, and Application

Introduction

(S)-N-Boc-2-aminopent-4-en-1-ol is a valuable chiral building block in modern organic synthesis. Its structure incorporates three key functional groups: a Boc-protected amine, a primary alcohol, and a terminal alkene. This trifunctional arrangement, centered around a stereochemically defined carbon, makes it a highly versatile intermediate for the synthesis of complex molecular architectures, including non-proteinogenic amino acids, chiral ligands, and active pharmaceutical ingredients. The tert-butyloxycarbonyl (Boc) protecting group ensures stability during many synthetic transformations while allowing for facile deprotection under acidic conditions. This guide provides an in-depth analysis of its physical properties, a robust protocol for its synthesis and characterization, and an overview of its applications for researchers in chemistry and drug development.

Section 1: Physicochemical Properties

The accurate characterization of a synthetic intermediate is fundamental to its reliable use in further chemical transformations. While (S)-N-Boc-2-aminopent-4-en-1-ol is available from several commercial suppliers, detailed physical property data in peer-reviewed literature is sparse. The following table summarizes its known identifiers and properties, supplemented with inferred data based on its chemical structure.

| Property | Value | Source(s) |

| CAS Number | 116613-81-1 | [1][2] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 201.26 g/mol | [1][2][3] |

| Appearance | Colorless oil or white low-melting solid | [4][5] |

| Melting Point | Data not available in published literature | [4] |

| Boiling Point | Data not available in published literature | [2][4] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water and nonpolar solvents like hexanes. | Inferred from structure |

| Optical Rotation | Data not available in published literature | |

| Storage | 2°C - 8°C, under inert atmosphere, in a dry, well-sealed container | [1] |

Section 2: Synthesis and Characterization

The reliable synthesis of (S)-N-Boc-2-aminopent-4-en-1-ol is crucial for its application. A common and efficient route begins with the commercially available chiral amino acid, (S)-allylglycine. The synthesis involves two key steps: protection of the amine and selective reduction of the carboxylic acid.

Synthetic Workflow Diagram

Caption: Synthetic route from (S)-allylglycine to the target alcohol.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, where the successful isolation of the intermediate in Step 1 provides high confidence for proceeding to Step 2.

Step 1: Synthesis of (S)-N-Boc-allylglycine

-

Rationale: The protection of the amine as its Boc-carbamate is a standard procedure that prevents its interference in the subsequent reduction step. Using a biphasic solvent system (THF/water) with a mild base like sodium hydroxide ensures efficient reaction of the amino acid with Di-tert-butyl dicarbonate (Boc₂O).

-

Methodology:

-

Dissolve (S)-allylglycine (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water containing sodium hydroxide (1.1 eq). Cool the solution to 0°C in an ice bath.[6]

-

To the stirred solution, add a solution of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes, ensuring the temperature remains below 5°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Concentrate the mixture under reduced pressure to remove the THF.

-

Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 using 1M HCl.

-

Extract the product with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield (S)-N-Boc-allylglycine, typically as a viscous oil or white solid. The product is often pure enough for the next step without further purification.

-

Step 2: Reduction to (S)-N-Boc-2-aminopent-4-en-1-ol

-

Rationale: The choice of reducing agent is critical. Borane-tetrahydrofuran complex (BH₃·THF) is selected for its high selectivity in reducing carboxylic acids in the presence of the Boc protecting group and the alkene. Stronger reducing agents like LiAlH₄ could potentially cleave the carbamate. The reaction is performed at low temperature to control reactivity.

-

Methodology:

-

Dissolve the (S)-N-Boc-allylglycine (1.0 eq) from Step 1 in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool to 0°C.

-

Add BH₃·THF (1.0 M solution in THF, ~1.5 eq) dropwise via syringe. Vigorous gas evolution (H₂) will be observed.

-

After the addition is complete, allow the mixture to stir at 0°C for 2 hours, then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture back to 0°C.

-

Carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

-

Concentrate the solution under reduced pressure.

-

Purify the resulting crude oil by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, e.g., 20-40%) to afford the pure (S)-N-Boc-2-aminopent-4-en-1-ol.

-

Section 3: Spectroscopic Characterization

Confirmation of the final product's structure and purity is achieved through a combination of spectroscopic techniques. The following data are predictive, based on the known behavior of analogous functional groups in each respective analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in CDCl₃, 400 MHz):

-

δ 5.70-5.85 ppm (m, 1H): The internal vinyl proton (-CH=CH₂).

-

δ 5.05-5.15 ppm (m, 2H): The two terminal vinyl protons (=CH₂).

-

δ ~4.80 ppm (br s, 1H): The N-H proton of the carbamate.

-

δ ~3.85 ppm (m, 1H): The chiral proton attached to the nitrogen (CH-N).

-

δ 3.55-3.65 ppm (m, 2H): The two protons of the primary alcohol methylene group (-CH₂OH).

-

δ ~2.20-2.40 ppm (m, 2H): The two allylic protons (-CH₂-CH=CH₂).

-

δ 1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

-

-

¹³C NMR (in CDCl₃, 100 MHz):

-

δ ~156.0 ppm: Carbonyl carbon of the Boc group (C=O).

-

δ ~134.5 ppm: Internal vinyl carbon (-CH=).

-

δ ~117.5 ppm: Terminal vinyl carbon (=CH₂).

-

δ ~79.5 ppm: Quaternary carbon of the Boc group (-C(CH₃)₃).

-

δ ~65.0 ppm: Methylene carbon of the primary alcohol (-CH₂OH).

-

δ ~53.0 ppm: Chiral carbon attached to nitrogen (-CH-N).

-

δ ~37.0 ppm: Allylic carbon (-CH₂-).

-

δ 28.4 ppm: Methyl carbons of the Boc group (-C(CH₃)₃).

-

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[7]

-

~3400 cm⁻¹ (broad): O-H stretch of the alcohol and N-H stretch of the carbamate.

-

~3075 cm⁻¹ (weak): =C-H stretch of the alkene.

-

~2978, 2870 cm⁻¹ (strong): C-H stretches of the alkyl groups.

-

~1685 cm⁻¹ (very strong): C=O stretch of the Boc-carbamate carbonyl.

-

~1640 cm⁻¹ (medium): C=C stretch of the alkene.

-

~1165 cm⁻¹ (strong): C-O stretch associated with the carbamate and alcohol.

Mass Spectrometry (MS)

-

Rationale: Mass spectrometry confirms the molecular weight and provides structural information through characteristic fragmentation. The Boc group is notoriously labile in the mass spectrometer.[8][9]

-

Expected Observations (Electrospray Ionization, ESI+):

Section 4: Handling, Safety, and Applications

Safety and Handling

(S)-N-Boc-2-aminopent-4-en-1-ol should be handled in a well-ventilated fume hood, using standard personal protective equipment (gloves, safety glasses, lab coat).

-

Hazard Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Applications in Research and Development

This chiral intermediate is a powerful tool for introducing stereochemistry and functionality into target molecules.

-

Asymmetric Synthesis: It serves as a precursor to more complex chiral amines, alcohols, and other derivatives after manipulation of the alkene or alcohol moieties.

-

Pharmaceutical Intermediates: The allylic amine motif is present in numerous bioactive molecules. This building block provides a direct route to such structures.[12]

-

Peptide Chemistry: As a derivative of a non-proteinogenic amino acid, it can be incorporated into peptidomimetics to enhance stability, confer specific conformations, or act as a probe.[12]

References

-

Ganesh, C. K., et al. (2015). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society. [Link]

-

Macmillan Group. (2016). Supplementary Information for Nature Publication. Princeton University. [Link]

-

Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]

-

ResearchGate. (n.d.). IR spectra of N-Boc-L-alanine-L-proline-OMe 9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Aminopent-4-en-1-ol. PubChem Compound Database. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Org. Synth. 2015, 92, 103-116. [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved from [Link]

-

PLC-Chemical. (n.d.). (S)-N-Boc-2-aminopent-4-en-1-ol. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples. Retrieved from [Link]

-

Shi, J-F., et al. (n.d.). Supplementary Material 1H and 13C NMR Spectra. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Organic Syntheses. (2015). Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-mediated, Palladium-catalyzed Cross-coupling Reaction. Org. Synth. 2015, 92, 103-116. [Link]

- Google Patents. (n.d.). KR101363884B1 - Process for preparing allylglycine derivatives.

-

Chem-Impex. (n.d.). Boc-N-(allyl)-glycine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-Boc-gamma-aminobutyric acid - Optional[ATR-IR] - Spectrum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Amino-4-penten-2-ol. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Aminopent-4-en-2-yne. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). s-Allylglycine. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one. Retrieved from [Link]

Sources

- 1. (S)-N-Boc-2-aminopent-4-en-1-ol | 116613-81-1 | FB157591 [biosynth.com]

- 2. CAS 116613-81-1 | (S)-N-Boc-2-aminopent-4-en-1-ol - Synblock [synblock.com]

- 3. (S)-N-Boc-2-aminopent-4-en-1-ol - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]

- 4. (s)-N-boc-2-aminopent-4-en-1-ol - CAS:116613-81-1 - Sunway Pharm Ltd [3wpharm.com]

- 5. orgsyn.org [orgsyn.org]

- 6. s-Allylglycine | C5H9NO2 | CID 167529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 11. acdlabs.com [acdlabs.com]

- 12. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Technical Guide to tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate (CAS: 116613-81-1)

This guide provides an in-depth technical overview of tert-butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate, a chiral building block of significant importance in modern pharmaceutical synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical data on its properties, synthesis, and applications, grounded in established scientific principles and field-proven insights.

Introduction: The Strategic Value of a Chiral Intermediate

This compound, also known as (S)-N-Boc-2-aminopent-4-en-1-ol, is a versatile carbamate derivative valued for its specific stereochemistry and dual functionality.[1] Its structure incorporates a Boc-protected amine, a primary alcohol, and a terminal alkene, making it a strategically vital precursor in multi-step organic synthesis.

The molecule's significance lies in its (S)-configuration, a chiral feature that is indispensable for creating enantiomerically pure Active Pharmaceutical Ingredients (APIs).[1][2] Incorrect stereochemistry can lead to drastically reduced efficacy or unwanted side effects, making intermediates like this essential for targeted drug design.[2] The carbamate group not only serves as a robust protecting group for the amine but also influences the molecule's conformational properties, which can be crucial for its role in asymmetric synthesis.[3][4]

`dot graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; O1 [label="O"]; N1 [label="N"]; H1 [label="H"]; O2 [label="O"]; C6 [label="C"]; O3 [label="O"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; H_N [label="H"]; H_O [label="H"]; H_chiral [label="H"];

// Positioning C1 [pos="0,0!"]; C2 [pos="1.5,0!"]; C3 [pos="2.5,1.2!"]; C4 [pos="3.8,1.2!"]; C5 [pos="4.8,2.0!"]; O1 [pos="-1.0,1.0!"]; H_O [pos="-1.8,0.8!"]; N1 [pos="2.0,-1.3!"]; H_N [pos="1.5,-2.0!"]; H_chiral [pos="1.2,0.8!"];

// Boc group positioning C6 [pos="3.2,-1.8!"]; O2 [pos="3.1,-2.8!"]; O3 [pos="4.5,-1.5!"]; C7 [pos="5.7,-2.0!"]; C8 [pos="6.5,-1.0!"]; C9 [pos="6.5,-3.0!"]; C10 [pos="5.0,-2.8!"];

// Bonds C1 -- C2; C2 -- C3; C3 -- C4 [style=double, len=1.2]; C4 -- C5; C1 -- O1; O1 -- H_O; C2 -- N1; C2 -- H_chiral; N1 -- H_N; N1 -- C6; C6 -- O2 [style=double, len=1.0]; C6 -- O3; O3 -- C7; C7 -- C8; C7 -- C9; C7 -- C10;

// Label label = "\nthis compound"; fontsize=14; fontcolor="#202124"; } ` Caption: Chemical structure of the title compound.

Physicochemical and Spectroscopic Properties

Accurate characterization is the bedrock of reproducible science. The properties of this compound are well-documented, providing a clear fingerprint for identity and purity assessment.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties compiled from various suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 116613-81-1 | [1][5][6][7] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][5][8] |

| Molecular Weight | 201.26 g/mol | [1][5][9] |

| Appearance | Solid | [7] |

| Boiling Point | 323.9 ± 35.0 °C (Predicted) | [1][6][7] |

| Density | 1.011 ± 0.06 g/cm³ (Predicted) | [1][6][9] |

| pKa | 11.98 ± 0.46 (Predicted) | [1][6] |

| LogP | 1.4481 - 1.70 | [5][9] |

| Storage Temperature | 2–8°C or 4°C | [5][7][10] |

Spectroscopic Data (¹H NMR)

Proton NMR is a primary tool for structural verification. Data from a scaled-up industrial synthesis provides a reliable reference spectrum.[11]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.72-5.83 | m | 1H | -CH=CH₂ |

| 5.08-5.13 | m | 2H | -CH=CH₂ |

| 4.74 | br | 1H | -NH- |

| 3.57-3.67 | m | 3H | -CH(NH)- and -CH₂OH |

| 2.76 | br | 1H | -OH |

| 2.21-2.32 | m | 2H | -CH₂-CH=CH₂ |

| 1.43 | s | 9H | -C(CH₃)₃ |

| Solvent: CDCl₃, Frequency: 400 MHz[11] |

Synthesis and Purification: A Scalable Approach

While multiple synthetic routes exist, recent advancements have focused on developing scalable, safe, and high-yield processes suitable for industrial production. A notable method avoids hazardous reagents like lithium aluminum hydride in favor of a more controlled, multi-step process.[11]

Synthesis Workflow

The causality behind this workflow is driven by the need for stereochemical control and industrial safety. It begins with a protected amino acid derivative, proceeds through alkylation to introduce the allyl group, and concludes with reduction and Boc protection. This "process telescoping" approach, where intermediates are used directly without extensive purification, enhances efficiency.[11]

Experimental Protocol: Boc Protection Step

This final step is critical for installing the tert-butyloxycarbonyl (Boc) group, a standard and reliable method for protecting amines in peptide and pharmaceutical synthesis.[12][13] The protocol below is adapted from a documented industrial scale-up.[11]

Objective: To synthesize tert-butyl (1-hydroxypent-4-en-2-yl) carbamate from the precursor amine (Compound 5).

Materials:

-

Compound 5 (Amine precursor)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methanol (Solvent)

-

Dichloromethane (DCM, Extraction Solvent)

-

10% Citric Acid Solution

-

Water (for washing)

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve Compound 5 in methanol.

-

Reagent Addition: Cool the solution and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise. The use of (Boc)₂O is standard due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[12]

-

Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 8 hours), monitoring its completion via Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup - Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

Extraction: Add dichloromethane to the residue and perform a series of washes: first with water, then with 10% citric acid solution to remove any unreacted amine or basic impurities, and finally with water again to neutralize.[11]

-

Isolation: Combine the organic phases and concentrate under reduced pressure to yield the crude product.

-

Purification & Verification: The resulting product, this compound, can be further purified if necessary. Purity is typically assessed by HPLC (ELSD) and structure is confirmed by ¹H NMR. A yield of 78% with >99% purity has been reported for this process on an industrial scale.[11]

Core Applications in Drug Development

The unique combination of a chiral center, a protected amine, and a reactive alkene makes this compound a high-value intermediate in the synthesis of complex APIs.[2][14]

Antiviral Therapies

This building block is critical in the synthesis of macrocyclic antiviral agents, particularly NS3/4A protease inhibitors for the treatment of Hepatitis C Virus (HCV).[2]

-

Mechanism of Action: The terminal vinyl group enables efficient ring-closing metathesis (RCM) reactions, a powerful strategy for constructing the macrocyclic core of these inhibitors.

-

Stereochemical Imperative: The defined (S)-stereocenter is essential for achieving high binding affinity with the S2 pocket of the HCV protease. Derivatives incorporating this intermediate have demonstrated IC₅₀ values below 20 nM.[2]

Oncology

In cancer therapy, the compound serves as a precursor for generating precise stereocenters in kinase inhibitor scaffolds.[2]

-

CDK4/6 Inhibitors: It is integral to the production of certain CDK4/6 inhibitors used in breast cancer treatment. The correct stereochemistry is paramount; an incorrect configuration can reduce tumor suppression efficacy by up to 98%.[2]

Safety, Handling, and Regulatory Context

Proper handling of any chemical reagent is non-negotiable. While a specific safety data sheet (SDS) for this exact compound is not detailed in the provided search results, general principles for carbamates and related structures apply.

-

Hazard Classification: Similar carbamates are classified as harmful if swallowed (Acute Tox. 4), causing skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3).[15][16]

-

Handling Precautions:

-

Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature (4°C) to ensure stability.[7]

-

Regulatory Landscape: As a specialty chemical intermediate, it is subject to regulations like the EU's REACH. Users must ensure compliance with local and international chemical control laws.[2]

Conclusion

This compound is more than just a catalog chemical; it is a key enabler in the synthesis of stereochemically complex and therapeutically vital medicines. Its value is rooted in its precise chiral structure and the synthetic versatility afforded by its functional groups. For scientists in drug discovery and development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating next-generation therapeutics.

References

-

LookChem. Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]

-

PW Consulting. This compound Market. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PW Consulting. This compound Unlocking Growth Potential: Analysis and Forecasts 2025-2033. [Link]

-

PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3. [Link]

-

Royal Society of Chemistry. Supporting Information - Chemoselective N-tert-butyloxycarbonylation of amines in glycerol. [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester - Organic Syntheses Procedure. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 116613-81-1 | CAS DataBase [m.chemicalbook.com]

- 7. This compound | 116613-81-1 [sigmaaldrich.com]

- 8. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate | Benchchem [benchchem.com]

- 11. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. archivemarketresearch.com [archivemarketresearch.com]

- 15. static.cymitquimica.com [static.cymitquimica.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

Molecular weight of tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate

An In-Depth Technical Guide to tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral building block of significant importance in modern pharmaceutical synthesis. We will delve into its fundamental physicochemical properties, stereochemical significance, and critical applications in the development of antiviral and oncological therapeutics. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, analytical characterization, and strategic utilization in complex molecular architectures.

Introduction: A Versatile Chiral Intermediate

This compound, commonly referred to as (S)-N-Boc-2-aminopent-4-en-1-ol, is a carbamate-protected amino alcohol that has emerged as a cornerstone in asymmetric synthesis.[1][2] Its structure uniquely combines three key functional groups: a tert-butoxycarbonyl (Boc) protected amine, a primary alcohol, and a terminal alkene. This trifunctional nature, centered around a defined (S)-stereocenter, makes it an invaluable precursor for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[2][3]

The carbamate group itself is a prevalent motif in medicinal chemistry, valued for its high chemical and proteolytic stability and its ability to act as a peptide bond surrogate, enhancing cell membrane permeability.[4][5] In this molecule, the Boc group serves as a robust protecting group for the amine, which is essential for directing reactivity to other parts of the molecule during multi-step syntheses.[2] Its widespread use is a testament to its reliability and versatility, particularly in synthetic pathways targeting complex diseases.[6]

Physicochemical and Structural Properties

The precise molecular characteristics of a synthetic building block are critical for reaction planning, process development, and regulatory compliance. The properties of this compound are well-defined, ensuring predictability and reproducibility in synthetic applications.

Key Physicochemical Data

The fundamental properties of the compound are summarized below. These values are critical for calculating molar equivalents, predicting solubility, and establishing analytical methods.

| Property | Value | Source(s) |

| CAS Number | 116613-81-1 | [7][8] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][7][8] |

| Molecular Weight | 201.26 g/mol | [1][7][8][9] |

| Appearance | White to off-white solid or oil | [2] |

| Density (Predicted) | 1.011 ± 0.06 g/cm³ | [2][8] |

| Boiling Point (Predicted) | 323.9 ± 35.0 °C | [2][8] |

| Topological Polar Surface Area (TPSA) | 58.56 Ų | [7] |

| LogP (Predicted) | 1.4 - 1.7 | [1][7][8] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 3 | [7] |

Structural Analysis and Stereochemistry

The molecule's utility is derived from its specific three-dimensional arrangement.

-

The (S)-Stereocenter: The chiral carbon at the C2 position is the most critical feature. This specific (S)-configuration is indispensable for creating enantiomerically pure APIs, as biological targets like enzymes and receptors are highly sensitive to stereochemistry.[2][3] Incorrect stereoisomers can lead to dramatically reduced efficacy or off-target toxicity.

-

The Boc Protecting Group: The tert-butoxycarbonyl group is an ideal amine protectant. Its steric bulk prevents unwanted side reactions at the nitrogen atom. Critically, it is stable to a wide range of reaction conditions (e.g., nucleophilic attack, catalytic hydrogenation) yet can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid), ensuring orthogonal protection strategies in complex syntheses.[10]

-

The Terminal Alkene: The vinyl group is a versatile synthetic handle. It is a key substrate for powerful carbon-carbon bond-forming reactions, most notably olefin metathesis (specifically ring-closing metathesis), which is a widely adopted strategy for creating macrocyclic drugs.[3] It also allows for transformations like hydroboration-oxidation, epoxidation, or ozonolysis.

-

The Primary Alcohol: The -CH₂OH group provides a nucleophilic site for esterification, etherification, or oxidation to an aldehyde or carboxylic acid, enabling further structural diversification.

Core Applications in Pharmaceutical Development

This intermediate is a linchpin in the synthesis of several classes of high-value therapeutics. Its stereochemical purity (often >99% enantiomeric excess) is paramount for producing APIs that meet stringent regulatory standards.[3]

Antiviral Drug Synthesis (HCV)

A prominent application is in the synthesis of Hepatitis C Virus (HCV) NS3/4A protease inhibitors.[3] These enzymes are critical for viral replication, and their inhibitors block this process. The (S)-stereocenter of the carbamate is essential for achieving a precise fit within the S2 pocket of the protease, ensuring high binding affinity.[3] Derivatives of this building block have been shown to achieve IC₅₀ values below 20 nM against genotype 1 HCV.[3]

The workflow below illustrates its integration into a generalized synthesis for a macrocyclic protease inhibitor.

Caption: Role as a precursor in macrocyclic drug synthesis.

Oncology Drug Synthesis (Kinase Inhibitors)

In oncology, the compound is integral to producing scaffolds for kinase inhibitors, such as those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[3] These enzymes regulate cell cycle progression, and their inhibition is a key strategy in treating certain cancers, particularly HR-positive breast cancer. The stereochemistry imparted by this building block is critical; an incorrect configuration can reduce tumor suppression efficacy by as much as 98%.[3]

Synthesis and Analytical Characterization

Robust synthesis and rigorous analytical validation are essential for GMP (Good Manufacturing Practice) production.

Representative Synthetic Pathway

While multiple synthetic routes exist, a common strategy involves the reduction of a Boc-protected amino acid precursor. This approach ensures the stereocenter is set early and preserved throughout the synthesis. A patented method highlights an industrially scalable process.[11]

Caption: A scalable, patented synthesis workflow.[11]

Causality Behind Experimental Choices:

-

Step 1: Protection: The initial ring closure protects the amine and hydroxyl groups of the starting material, allowing for selective alkylation at a different position.[11]

-

Step 2: Alkylation: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base used to deprotonate the carbon alpha to the carbonyl, creating a carbanion that then reacts with allyl bromide to introduce the required pentenyl chain.[11]

-

Step 3 & 4: Reduction & Hydrolysis: The reduction step converts a carbonyl group into the required primary alcohol. Subsequent hydrolysis steps remove the initial protecting groups.[11]

-

Step 5: Boc Protection: The final step introduces the Boc group onto the free amine using di-tert-butyl dicarbonate (Boc₂O). This is a standard, high-yield reaction that provides the stable, protected final product.[11]

Analytical QC Protocol: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the primary technique for confirming the structure and identity of the final compound. Purity is typically assessed by HPLC.

Protocol: ¹H NMR Characterization

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the proton spectrum, referencing the residual CHCl₃ peak to 7.26 ppm.

-

Spectral Interpretation: The expected chemical shifts and multiplicities should align with established data.

Expected ¹H NMR Data (400 MHz, CDCl₃): [11]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 5.72 - 5.83 | m (multiplet) | 1H | -CH =CH₂ |

| 5.08 - 5.13 | m (multiplet) | 2H | -CH=CH ₂ |

| 4.74 | br (broad) | 1H | -NH -Boc |

| 3.57 - 3.67 | m (multiplet) | 3H | -CH (NHBoc)- & -CH ₂OH |

| 2.76 | br (broad) | 1H | -CH₂OH |

| 2.21 - 2.32 | m (multiplet) | 2H | -CH ₂-CH=CH₂ |

| 1.43 | s (singlet) | 9H | -C(CH ₃)₃ |

This self-validating system ensures that the presence and connectivity of all key protons—from the terminal alkene to the Boc group's nine equivalent protons—are confirmed, verifying the molecular structure.

Handling and Storage

To maintain its integrity and purity, the compound should be handled under standard laboratory conditions.

-

Storage: Store in a tightly sealed container at 2-8°C in a dry, well-ventilated area.[12]

-

Purity: For synthetic use, a purity of ≥97% is standard.[7][13]

Conclusion

This compound is more than a simple chemical intermediate; it is an enabling tool for the creation of stereochemically complex drugs. Its well-defined structure, predictable reactivity, and the critical importance of its (S)-stereocenter make it a high-value asset in pharmaceutical R&D and manufacturing. Understanding its properties and the rationale behind its synthetic application allows chemists to strategically leverage this building block to accelerate the development of next-generation therapies for viral diseases, cancer, and beyond.

References

-

PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]

-

PW Consulting. This compound Market. [Link]

-

PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. [Link]

-

LookChem. Cas 116613-81-1, (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]

-

PRWeb. This compound Unlocking Growth Potential: Analysis and Forecasts 2025-2033. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

Sources

- 1. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. This compound Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. archivemarketresearch.com [archivemarketresearch.com]

- 7. chemscene.com [chemscene.com]

- 8. Page loading... [guidechem.com]

- 9. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 12. (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate | Benchchem [benchchem.com]

- 13. calpaclab.com [calpaclab.com]

tert-butyl (s)-(1-hydroxypent-4-en-2-yl)carbamate safety data sheet (SDS)

An In-Depth Technical Guide to the Safe Handling of tert-Butyl (S)-(1-hydroxypent-4-en-2-yl)carbamate

This guide provides a detailed overview of the safety considerations and handling protocols for this compound (CAS No. 116613-81-1). As a novel or specialized chemical intermediate, comprehensive toxicological data may not be fully available. Therefore, this document synthesizes information from structurally related compounds and established principles of laboratory safety to provide a robust framework for its use by researchers, scientists, and drug development professionals. The core principle of this guide is to treat this compound with the caution required for a substance of unknown toxicity.

Chemical Identity and Physical Properties

This compound is a chiral building block commonly used in organic synthesis. Its structure incorporates a carbamate protecting group, a primary alcohol, and a terminal alkene, making it a versatile intermediate.

| Property | Value | Source |

| CAS Number | 116613-81-1 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₀H₁₉NO₃ | [1][2][3][4][5][7] |

| Molecular Weight | 201.26 g/mol | [1][2][4][5][7][8] |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 323.9±35.0 °C (Predicted) | [3][5] |

| Density | 1.011±0.06 g/cm³ (Predicted) | [3][5] |

| Storage Temperature | 2-8°C | [3] |

Hazard Identification and Risk Assessment

Inferred GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[9][10][11][12] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[9][10][11][12] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation[9][10][12] |

Causality of Potential Hazards:

-

Oral Toxicity: Carbamate-containing compounds can exhibit a range of toxicities. While the tert-butyl group often attenuates the toxicity seen in other carbamates, it is prudent to assume the compound is harmful if ingested.

-

Skin and Eye Irritation: As a solid, the dust can be irritating to the eyes and skin upon contact. The organic nature of the molecule suggests it may cause defatting of the skin with prolonged contact, leading to irritation.

-

Respiratory Irritation: Inhalation of the dust or aerosols can irritate the respiratory tract.

Safe Handling and Storage Protocols

A self-validating system of protocols is essential to ensure safety when handling chemicals of unknown toxicity. The following procedures are recommended.

Experimental Workflow for Safe Handling:

Caption: Decision workflow for emergency response.

First-Aid Measures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. [10][13]* Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. [11][13]Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [11][13]Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. [13]Rinse mouth with water and seek immediate medical attention.

Toxicological and Ecological Information

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. [13]

-

Acute Toxicity: No data is available for this specific compound. Based on similar carbamates, it is presumed to be harmful if swallowed.

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, NTP, or OSHA. * Ecological Information: No data is available on the environmental impact of this compound. It should not be allowed to enter drains or waterways. [11][14]

Regulatory and Disposal Considerations

-

Regulatory Status: This compound is intended for research and development use. [11]Users should be aware of any local or national regulations governing its use.

-

Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service.

References

-

PubChem. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate. [Link]

-

PubChem. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate. [Link]

-

CPAChem. Safety data sheet. [Link]

-

Wolfa. (S)-Tert-Butyl (1-Hydroxypent-4-En-2-Yl)Carbamate. [Link]

-

Crysdot. (S)-tert-Butyl (1-hydroxypent-4-yn-2-yl)carbamate. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate | 116613-81-1 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. (S)-Tert-Butyl (1-Hydroxypent-4-En-2-Yl)Carbamate from China manufacturer - 福建沃尔法生物科技有限公司 [wolfabio.com]

- 7. (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate price,buy (S)-tert-butyl (1-hydroxypent-4-en-2-yl)carbamate - chemicalbook [m.chemicalbook.com]

- 8. tert-butyl N-(1-hydroxypent-4-en-2-yl)carbamate | C10H19NO3 | CID 14153342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. capotchem.cn [capotchem.cn]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of (S)-2-(Boc-amino)-4-penten-1-ol

Introduction

(S)-2-(Boc-amino)-4-penten-1-ol is a valuable chiral building block in synthetic organic chemistry, frequently utilized in the synthesis of complex molecules, including pharmaceuticals and natural products. Its unique structure, featuring a protected amine, a primary alcohol, and a terminal alkene, makes it a versatile intermediate. However, the successful application of this reagent in any synthetic or purification workflow is fundamentally governed by its solubility characteristics. A thorough understanding of its behavior in common laboratory solvents is paramount for reaction optimization, post-reaction workup, purification, and formulation.

This in-depth technical guide provides a comprehensive analysis of the solubility profile of (S)-2-(Boc-amino)-4-penten-1-ol. We will dissect its molecular structure to predict its solubility based on first principles, provide a detailed experimental protocol for precise quantitative determination, and discuss the practical implications for solvent selection in various laboratory applications.

Molecular Structure Analysis and Solubility Prediction

The solubility of a compound is dictated by its molecular structure and the principle of "like dissolves like".[1][2] To predict the solubility of (S)-2-(Boc-amino)-4-penten-1-ol, we must analyze the contribution of its distinct functional domains.

-

tert-Butoxycarbonyl (Boc) Group: This is a bulky, nonpolar protecting group. Its significant lipophilic character generally increases the compound's affinity for organic solvents while decreasing its solubility in aqueous media.[3]

-

Hydroxyl (-OH) Group: As a primary alcohol, this group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents like water, methanol, and ethanol.

-

Amide Linkage (within the Boc group): The N-H bond of the carbamate can act as a hydrogen bond donor, contributing to its interaction with polar solvents.

-

Pentenyl Chain (-CH2-CH=CH2): This hydrocarbon portion of the molecule is nonpolar and contributes to its solubility in less polar and nonpolar organic solvents.

The interplay between the hydrophilic -OH group and the lipophilic Boc and pentenyl groups suggests that (S)-2-(Boc-amino)-4-penten-1-ol will exhibit a balanced solubility profile, being most soluble in polar organic solvents.

Caption: Key functional groups influencing the solubility of the target molecule.

Predicted Qualitative Solubility Profile

Based on the structural analysis, a qualitative solubility profile in common laboratory solvents is predicted below. This table serves as a practical starting point for solvent screening.

| Solvent | Class | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble | The hydroxyl group aids solubility, but the larger lipophilic Boc and pentenyl groups limit it. |

| Methanol (MeOH) | Polar Protic | Soluble | Excellent hydrogen bonding capabilities and moderate polarity effectively solvate the entire molecule. |

| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, effectively solvates both polar and nonpolar regions of the molecule. |

| Dichloromethane (DCM) | Chlorinated | Soluble | Good solvent for moderately polar compounds; interacts well with the entire structure. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile ether that can solvate a wide range of organic molecules. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | A moderately polar solvent suitable for compounds with a balance of polar and nonpolar features. |

| Acetone | Polar Aprotic | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile (MeCN) | Polar Aprotic | Soluble | Its polarity is suitable for dissolving the compound. |

| Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent known for its excellent solvating power for amides and alcohols. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very Soluble | A highly polar aprotic solvent capable of dissolving a wide array of organic compounds.[4] |

| Toluene | Aromatic Hydrocarbon | Sparingly Soluble | Primarily nonpolar, will struggle to effectively solvate the polar hydroxyl and amide groups. |

| Hexane / Heptane | Aliphatic Hydrocarbon | Insoluble | Highly nonpolar solvents that cannot effectively solvate the polar functional groups of the molecule. |

| Diethyl Ether | Ether | Soluble | Balances ability to solvate the hydrocarbon chain and interact with the polar groups via its oxygen. |

Experimental Protocol for Quantitative Solubility Determination